![molecular formula C18H19N5O2S B2993771 (4-methyl-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazol-5-yl)(morpholino)methanone CAS No. 1251585-47-3](/img/structure/B2993771.png)
(4-methyl-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazol-5-yl)(morpholino)methanone
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Overview
Description
1,2,3-Triazole is a five-membered ring molecule that contains two carbon atoms and three nitrogen atoms . It’s known for its broad range of chemical and biological properties, and it’s an important component in the development of new drugs . Thiazole, on the other hand, is a ring molecule that contains three carbon atoms, one nitrogen atom, and one sulfur atom .
Synthesis Analysis
The synthesis of 1,2,3-triazole derivatives often involves click reactions . For instance, a series of 5-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole derivatives were synthesized by click reaction of substituted benzylazide with 5-ethynyl-4-methyl-2-substituted phenylthiazole .Molecular Structure Analysis
The molecular structure of 1,2,3-triazole derivatives can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Chemical Reactions Analysis
The chemical reactions involving 1,2,3-triazole derivatives are diverse. For instance, the loss of hydrogen bond donor/acceptor group at triazole substituted aryl group can affect the activity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,3-triazole derivatives can vary widely. For instance, 1,2,3-triazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Drug Discovery
1,2,3-Triazoles have found broad applications in drug discovery . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β -lactum antibiotic tazobactam, etc .
Organic Synthesis
1,2,3-Triazoles are also used in organic synthesis . They have high chemical stability and strong dipole moment, which make them useful in various chemical reactions .
Polymer Chemistry
1,2,3-Triazoles are used in polymer chemistry . Their stability and ability to form strong bonds make them suitable for creating durable polymers .
Supramolecular Chemistry
In supramolecular chemistry, 1,2,3-triazoles are used due to their ability to form stable structures .
Bioconjugation
1,2,3-Triazoles are used in bioconjugation . They can be used to link biomolecules together, which is useful in various biological and medical applications .
Chemical Biology
In chemical biology, 1,2,3-triazoles are used for their ability to interact with biological systems . They can be used to study biological processes and develop new therapeutic strategies .
Fluorescent Imaging
1,2,3-Triazoles are used in fluorescent imaging . They can be used to create fluorescent probes that can help visualize biological processes .
Materials Science
In materials science, 1,2,3-triazoles are used due to their stability and ability to form strong bonds . They can be used to create durable materials with unique properties .
Mechanism of Action
Target of Action
Compounds containing similar moieties such as imidazole and thiazole have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It is known that nitrogen atoms of 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450 and phenyl moieties have a key interaction in the active site of the enzyme . This suggests that the compound might interact with its targets through similar mechanisms.
Biochemical Pathways
Compounds with similar structures have been reported to affect a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
It is known that the incorporation of carbonyl groups in the structure of similar compounds can lead to the formation of hydrogen bonds, which can improve the pharmacokinetics, pharmacological, and toxicological properties of the compounds .
Result of Action
Based on the reported biological activities of similar compounds, it can be inferred that this compound might have a wide range of effects at the molecular and cellular levels .
Action Environment
It is known that environmental factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Safety and Hazards
properties
IUPAC Name |
[4-methyl-2-(5-methyl-1-phenyltriazol-4-yl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-12-16(18(24)22-8-10-25-11-9-22)26-17(19-12)15-13(2)23(21-20-15)14-6-4-3-5-7-14/h3-7H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWNJJWSRKLEGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(N(N=N2)C3=CC=CC=C3)C)C(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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